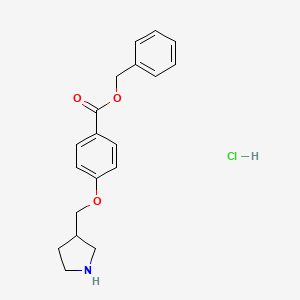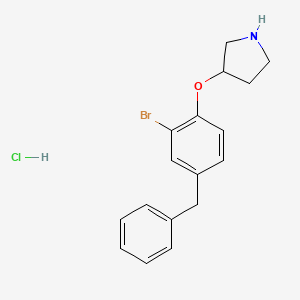![molecular formula C7H5BrN2O B1374643 4-Brom-1H-Pyrrolo[2,3-b]pyridin-7-oxid CAS No. 640735-27-9](/img/structure/B1374643.png)
4-Brom-1H-Pyrrolo[2,3-b]pyridin-7-oxid
Übersicht
Beschreibung
“4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide” is a chemical compound with the molecular formula C7H5BrN2O . It is related to the “4-bromo-1H-pyrrolo[2,3-b]pyridine” and “4-Bromo-7-azaindole” compounds .
Synthesis Analysis
While specific synthesis methods for “4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide” are not available, related compounds have been synthesized through various methods. For instance, substituted pyridines have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Wissenschaftliche Forschungsanwendungen
Diabetes-Management
Verbindungen mit Pyrrolopyridin-Strukturen wurden auf ihre Fähigkeit zur Senkung des Blutzuckerspiegels untersucht, was auf potenzielle Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen mit erhöhtem Blutzuckerspiegel im Plasma hindeutet .
Krebsforschung
Pyrrolopyridin-Derivate wurden auf ihre Auswirkungen auf die Proliferation, Apoptose, Migration und Invasion von Krebszellen untersucht. Diese Ergebnisse deuten auf potenzielle Anwendungen in Krebsbehandlungsstrategien hin .
Kinase-Hemmung
Einige Pyrrolopyridin-Motive wurden als Scharnierbinder bei der Entwicklung von Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) verwendet, die bei gezielten Krebstherapien von Vorteil sein könnten .
Antibakterielle und Antimykotische Aktivitäten
Derivate von Pyrrolopyridin haben eine hohe fungizide Aktivität gezeigt, was auf ihre Verwendung bei der Entwicklung neuer antimikrobieller und antimykotischer Wirkstoffe hindeutet .
Diverse Biologische Aktivitäten
Pyrrolopyrazin-Derivate, die strukturelle Ähnlichkeiten mit Pyrrolopyridinen aufweisen, haben eine breite Palette an biologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende, antivirale, antioxidative und Antitumor-Eigenschaften .
Wirkmechanismus
- The primary targets of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide are not yet fully elucidated. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- The affected pathways are not well-defined, but studies suggest that pyrrolopyrazine derivatives can impact bacterial, fungal, and viral activities .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3, with varying degrees of potency . By binding to the ATP-binding site of these receptors, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide prevents their activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Cellular Effects
The effects of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to downregulate the expression of genes involved in cell cycle progression and upregulate pro-apoptotic genes . These changes in gene expression contribute to the compound’s anti-cancer effects.
Molecular Mechanism
At the molecular level, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Additionally, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is relatively stable under physiological conditions, but it may degrade over extended periods Long-term exposure to the compound has been associated with sustained inhibition of FGFR signaling and prolonged anti-proliferative effects in cancer cells
Dosage Effects in Animal Models
The effects of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse effects on normal tissues may occur. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity. Threshold effects, where a certain dosage level is required to achieve a therapeutic response, have also been observed in some studies.
Metabolic Pathways
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production, redox balance, and other metabolic processes. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide within cells and tissues are critical factors that determine its efficacy and safety. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound within tissues can also vary, with higher concentrations observed in target tissues such as tumors. Understanding the transport and distribution mechanisms can help optimize the delivery and targeting of the compound for therapeutic applications.
Subcellular Localization
The subcellular localization of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and stability. For example, phosphorylation or ubiquitination of the compound could affect its binding affinity to FGFRs and other proteins. Understanding the subcellular localization and its impact on the compound’s function is essential for developing effective therapeutic strategies.
Eigenschaften
IUPAC Name |
4-bromo-7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCNAKVODHYUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)


